REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1.ClCl.N#N>C(O)(=O)C>[ClH:1].[Cl:1][C:5]1[CH:6]=[C:7]([CH2:8][NH2:9])[CH:10]=[CH:11][C:4]=1[O:3][CH3:2] |f:0.1,5.6|
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Name
|
|
Quantity
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32 g
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Type
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reactant
|
Smiles
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Cl.COC1=CC=C(CN)C=C1
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
ClCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N#N
|
Type
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CUSTOM
|
Details
|
with stirring until the weight
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Rate
|
UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Chlorine gas was bubbled into 400 mL glacial acetic acid
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Type
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CUSTOM
|
Details
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was bubbled in
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Type
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CUSTOM
|
Details
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to remove Cl2 and HCl into a 6 N NaOH trap
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Type
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CUSTOM
|
Details
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The acetic acid was evaporated under reduced pressure to 100 mL
|
Type
|
FILTRATION
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Details
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was then filtered
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Type
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ADDITION
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Details
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followed by the addition of 50 mL diethyl ether and filtration
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Type
|
TEMPERATURE
|
Details
|
This suspension was heated
|
Type
|
FILTRATION
|
Details
|
to boiling for 10 min before filtration
|
Duration
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10 min
|
Type
|
FILTRATION
|
Details
|
The undissolved solid was filtered
|
Type
|
FILTRATION
|
Details
|
with filtration
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Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1OC)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 144.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |